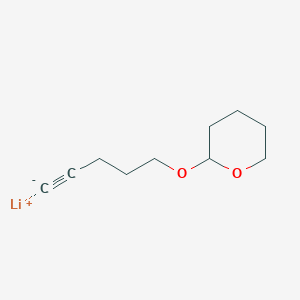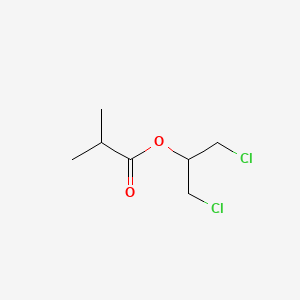
Propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique chemical structure, which includes a propanoic acid backbone with methyl, chloro, and chloromethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of 2-methylpropanoic acid with 2-chloro-1-(chloromethyl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for understanding enzyme specificity and kinetics.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of chloro and chloromethyl groups can impart biological activity, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it suitable for use in perfumes and food additives.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The chloro and chloromethyl groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-chloro-, methyl ester: Similar in structure but lacks the methyl and chloromethyl groups.
Propanoic acid, 2-methyl-, ethyl ester: Similar but lacks the chloro and chloromethyl groups.
Propanoic acid, 2-methyl-: Lacks the ester and chloro groups.
Uniqueness
The uniqueness of propanoic acid, 2-methyl-, 2-chloro-1-(chloromethyl)ethyl ester lies in its combination of functional groups. The presence of both chloro and chloromethyl groups, along with the ester functionality, provides a versatile platform for chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
88606-66-0 |
|---|---|
Formule moléculaire |
C7H12Cl2O2 |
Poids moléculaire |
199.07 g/mol |
Nom IUPAC |
1,3-dichloropropan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-5(2)7(10)11-6(3-8)4-9/h5-6H,3-4H2,1-2H3 |
Clé InChI |
BGLKIYNFGQGMQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)

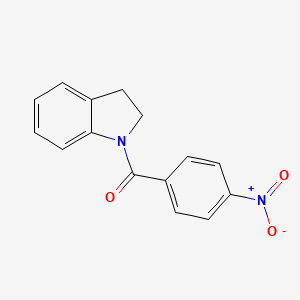
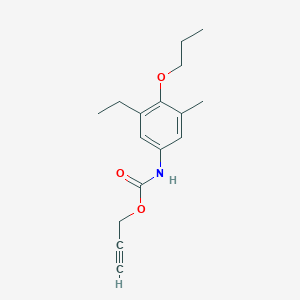
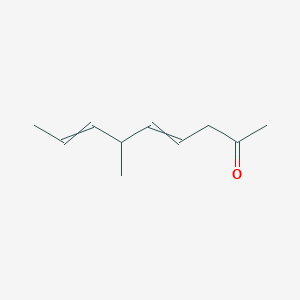

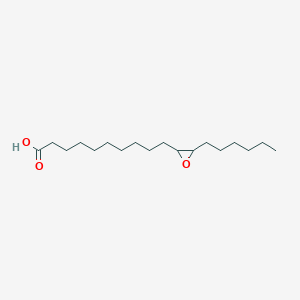
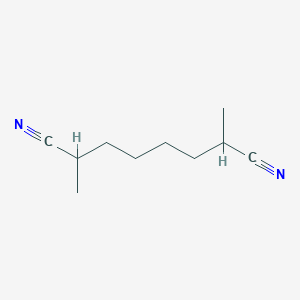
![N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide](/img/structure/B14402244.png)
![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)
![Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate](/img/structure/B14402258.png)
